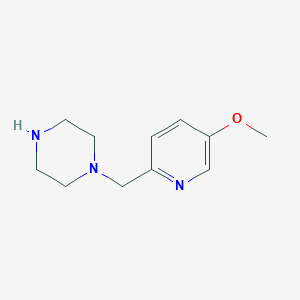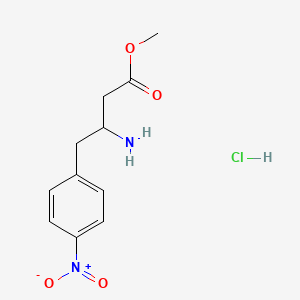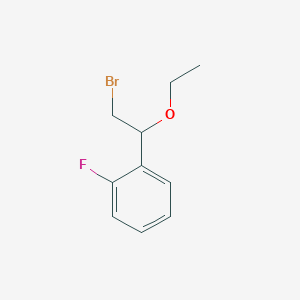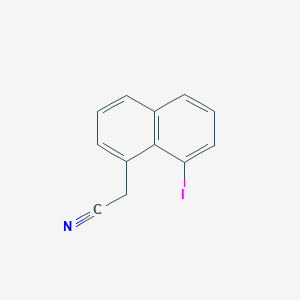
2-(8-Iodonaphthalen-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Iodonaphthalen-1-yl)acetonitrile is an organic compound that features an iodo-substituted naphthalene ring attached to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 8-iodonaphthalene-1-carbaldehyde with a suitable cyanide source under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(8-Iodonaphthalen-1-yl)acetonitrile may involve large-scale iodination processes followed by the introduction of the acetonitrile group using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反応の分析
Types of Reactions
2-(8-Iodonaphthalen-1-yl)acetonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized forms.
Reduction Reactions: Products include primary amines and other reduced forms.
科学的研究の応用
2-(8-Iodonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(8-Iodonaphthalen-1-yl)acetonitrile involves its interaction with various molecular targets depending on the specific application. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their structure and function. The iodine atom and the nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the iodine atom, resulting in different reactivity and applications.
8-Iodonaphthalene-1-carbaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical properties and uses.
Uniqueness
2-(8-Iodonaphthalen-1-yl)acetonitrile is unique due to the presence of both the iodine atom and the nitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C12H8IN |
|---|---|
分子量 |
293.10 g/mol |
IUPAC名 |
2-(8-iodonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H8IN/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6H,7H2 |
InChIキー |
GSFHCHFUGUBHJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


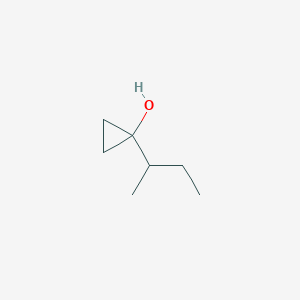
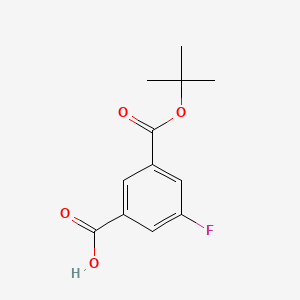



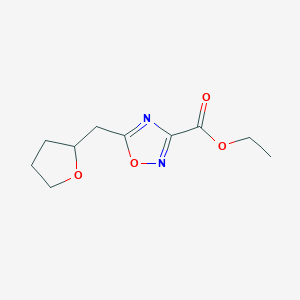
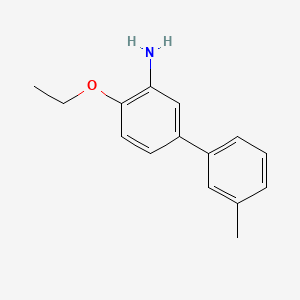
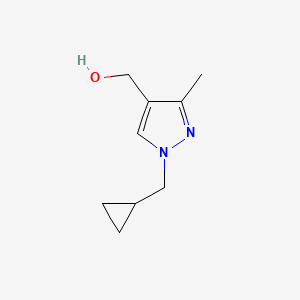
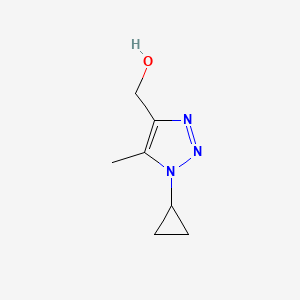
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
